Cas no 731012-13-8 (5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol)

5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorobenzylthio group and a thiol functional group. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for further derivatization. The presence of the thiol group allows for selective modifications, while the chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug design. Its stability under standard conditions and compatibility with common organic reactions make it a practical choice for research and industrial applications requiring precise molecular frameworks. The compound is typically handled under controlled conditions due to its reactive thiol functionality.
5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol structure
731012-13-8 structure
Product Name:5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol
CAS No:731012-13-8
MF:C9H8ClN3S2
MW:257.762917518616
CID:3106249
PubChem ID:3810783
Update Time:2025-10-30

5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazole-3-thiol
    • 731012-13-8
    • Z56949600
    • SR-01000047899
    • CS-0220582
    • 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,2-dihydro-1,2,4-triazole-3-thione
    • 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol
    • AKOS000117138
    • 5-[(2-chlorophenyl)methylsulfanyl]-1,2-dihydro-1,2,4-triazole-3-thione
    • GEB01213
    • SR-01000047899-1
    • EN300-06993
    • 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol
    • Inchi: 1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-15-9-11-8(14)12-13-9/h1-4H,5H2,(H2,11,12,13,14)
    • InChI Key: AYLMIXWIPYTMSR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CSC1=NC(NN1)=S

Computed Properties

  • Exact Mass: 256.9848173Da
  • Monoisotopic Mass: 256.9848173Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 93.8Ų

5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol Pricemore >>

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Additional information on 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol

Comprehensive Overview of 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol (CAS No. 731012-13-8)

The compound 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol (CAS No. 731012-13-8) is a sulfur-containing heterocyclic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This 1,2,4-triazole derivative features a 2-chlorophenyl group attached via a methylsulfanyl linker, which contributes to its distinct reactivity and functionality. Researchers and industry professionals are increasingly exploring its utility in various fields, including pharmaceuticals, agrochemicals, and materials science.

One of the most frequently asked questions about this compound is: "What are the key applications of 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol?" The answer lies in its versatile structure. The presence of both sulfur and nitrogen atoms in the triazole ring makes it a promising candidate for drug discovery, particularly in the development of antimicrobial and antifungal agents. Recent studies have highlighted its potential as a scaffold for designing novel enzyme inhibitors, which aligns with the growing demand for targeted therapies in modern medicine.

Another hot topic in the scientific community is the synthetic pathways for this compound. The synthesis of 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzyl chloride with 4H-1,2,4-triazole-3-thiol under controlled conditions. Optimizing these synthetic routes is a key focus for researchers aiming to improve yield and purity, which are critical for industrial-scale production. This aligns with the broader trend of green chemistry and sustainable synthesis methods, which are highly relevant in today's environmentally conscious market.

The physicochemical properties of this compound also make it a subject of interest. Its molecular weight, solubility, and stability under various conditions are frequently studied parameters. For instance, the thiol group in the molecule offers opportunities for further functionalization, enabling the creation of derivatives with tailored properties. This adaptability is particularly valuable in the field of material science, where custom-designed molecules are in high demand for advanced applications.

In the context of drug development, the pharmacokinetic profile of 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol is a key area of investigation. Researchers are exploring its bioavailability, metabolic stability, and toxicity to assess its suitability as a lead compound. These studies are often coupled with computational modeling to predict interactions with biological targets, a methodology that has gained traction due to advancements in artificial intelligence and machine learning.

From an industrial perspective, the supply chain and regulatory compliance of this compound are critical considerations. Manufacturers must adhere to stringent quality standards to ensure consistency and safety, which is especially important given the increasing scrutiny on chemical safety in consumer products. This has led to a surge in searches for "reliable suppliers of CAS 731012-13-8" and "analytical methods for purity testing."

In summary, 5-{(2-Chlorophenyl)methylsulfanyl}-4H-1,2,4-triazole-3-thiol (CAS No. 731012-13-8) is a multifaceted compound with broad potential across multiple industries. Its unique structure, combined with the growing emphasis on sustainable and targeted applications, positions it as a molecule of significant interest. As research continues to uncover new possibilities, this compound is likely to remain a focal point in scientific and industrial discussions.

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